molecular formula C7H6ClNO3 B13430914 alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride

alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride

Cat. No.: B13430914
M. Wt: 190.60 g/mol
InChI Key: HCJIHHSBMCGTGF-YKYFUDHHSA-N
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Description

Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxyimino group and a chloride substituent. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride typically involves the reaction of furan derivatives with methoxyimino compounds under specific conditions. One common method includes the reaction of 2-furanacetyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted furans.

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

Mechanism of Action

The mechanism of action of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking of the compound in biological systems and provides valuable insights into metabolic pathways .

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

190.60 g/mol

IUPAC Name

(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl chloride

InChI

InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+/i1D3

InChI Key

HCJIHHSBMCGTGF-YKYFUDHHSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)Cl

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)Cl

Origin of Product

United States

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